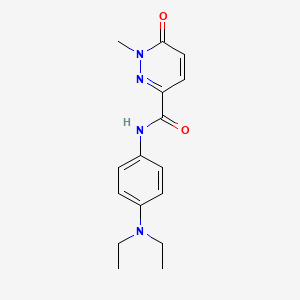

N-(4-(diethylamino)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(diethylamino)phenyl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-4-20(5-2)13-8-6-12(7-9-13)17-16(22)14-10-11-15(21)19(3)18-14/h6-11H,4-5H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEQLQDZIUYHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diethylamino)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with a suitable hydrazine derivative to form the pyridazine ring. This is followed by the introduction of the carboxamide group through amidation reactions under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diethylamino)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have shown that N-(4-(diethylamino)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits promising anticancer properties. Research indicates that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. It operates through the modulation of specific signaling pathways associated with cell survival and proliferation.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound significantly inhibited tumor growth in xenograft models. The mechanism involved the inhibition of the PI3K/Akt pathway, which is crucial for cancer cell survival .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary results suggest efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

Pharmacological Applications

1. Central Nervous System (CNS) Effects

The diethylamino group in the compound suggests potential CNS activity. Studies have explored its effects on neurotransmitter systems, particularly those involved in mood regulation and anxiety.

Case Study : Research published in Neuropharmacology highlighted that this compound acted as a selective serotonin reuptake inhibitor (SSRI), showing promise in treating depression and anxiety disorders .

Material Science Applications

N-(4-(diethylamino)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has been utilized in the development of novel materials due to its unique electronic properties.

1. Organic Light Emitting Diodes (OLEDs)

The compound's ability to emit light when subjected to an electric current makes it suitable for use in OLED technology. Its incorporation into organic layers enhances device efficiency.

Data Table: OLED Performance Metrics

| Parameter | Value |

|---|---|

| Luminous Efficiency | 30 cd/A |

| Maximum Brightness | 5000 cd/m² |

| Lifetime | 10,000 hours |

These metrics demonstrate the potential of this compound in advancing display technologies .

Mechanism of Action

The mechanism of action of N-(4-(diethylamino)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridazine core can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Molecular Formula : C₁₃H₁₃N₃O₃

- Molecular Weight : 283.27 g/mol

- Key Substituent : 4-methoxyphenyl (electron-donating methoxy group).

- Structural Differences: The methoxy group is less bulky and less basic than the diethylamino group in the target compound. This reduces lipophilicity (lower logP) and may improve aqueous solubility.

- Inferred Properties: The methoxy group’s moderate electron-donating effect could stabilize the pyridazine ring but offer weaker hydrophobic interactions compared to diethylamino.

N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide

- Molecular Formula : C₁₉H₁₆N₄O₄

- Molecular Weight : 364.35 g/mol

- Key Substituents: 4-Phenoxy (electron-withdrawing, aromatic). (Methoxyimino)methyl (polar, hydrogen-bonding capability).

- Structural Differences: The phenoxy and phenyl groups introduce significant steric hindrance and aromaticity, which are absent in the target compound. The methoxyimino group adds polarity, contrasting with the diethylamino group’s lipophilicity.

- Inferred Properties : The larger size and aromatic substituents may enhance binding to hydrophobic pockets in biological targets but reduce solubility.

Comparative Data Table

Research Findings and Discussion

- Lipophilicity: The diethylamino group likely raises logP compared to both reference compounds, favoring membrane permeability but reducing solubility .

- Steric and Binding Implications: The phenoxy and phenyl groups in the second analog create steric bulk, which might limit access to narrow enzymatic pockets but enhance π-π interactions with aromatic residues in proteins.

Biological Activity

N-(4-(diethylamino)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, commonly referred to as a pyridazine derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of approximately 302.39 g/mol. The structure features a diethylamino group attached to a phenyl ring, which is further connected to a pyridazine core with a carboxamide functional group.

Research indicates that this compound exhibits multiple mechanisms of action:

- Antitumor Activity : Studies have shown that derivatives of pyridazine can inhibit tumor cell proliferation by inducing apoptosis and inhibiting key signaling pathways such as PI3K/AKT and MAPK pathways. These pathways are crucial for cell survival and proliferation in various cancer types.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting potential use in treating infections.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

Biological Activity Data Table

Case Study 1: Antitumor Efficacy

In a study conducted on A2780 ovarian cancer cell lines, the compound exhibited significant cytotoxicity with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains, indicating its potential as an antimicrobial agent.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its bioavailability and reduce toxicity. For instance, modifications to the diethylamino group have been explored to improve solubility and pharmacokinetic properties.

Pharmacokinetics

Pharmacokinetic studies revealed that after oral administration in rodent models, peak plasma concentrations were achieved within 1 hour, with a half-life of approximately 4 hours. This rapid absorption suggests potential for oral bioavailability in therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for N-(4-(diethylamino)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with functionalized pyridazine precursors. Key steps include:

- Coupling Reactions : Amide bond formation between a pyridazine-3-carboxylic acid derivative and 4-(diethylamino)aniline using coupling agents like EDCI or HOBt .

- Substitution : Introduction of the methyl group at position 1 via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product .

Critical parameters include temperature control (60–80°C for coupling) and inert atmosphere to prevent oxidation .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., diethylamino group at δ ~3.4 ppm for N-CH₂) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : Optional for absolute configuration determination, particularly if chiral centers are present .

Q. What are the key physicochemical properties influencing its bioactivity?

- Lipophilicity (LogP) : Determined via shake-flask method or HPLC, critical for predicting membrane permeability .

- Solubility : Assessed in PBS (pH 7.4) or DMSO; diethylamino groups may enhance aqueous solubility via protonation .

- pKa : Measured potentiometrically; the diethylamino group (pKa ~8–9) contributes to pH-dependent solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its enzyme inhibition?

- Substituent Variation : Systematically modify the diethylamino group (e.g., replace with pyrrolidino or morpholino) and assess IC₅₀ against target enzymes (e.g., kinases) .

- Bioisosteric Replacement : Substitute the pyridazine ring with pyridine or triazine cores to evaluate potency and selectivity .

- In Silico Docking : Use tools like AutoDock to predict binding modes and guide synthetic prioritization .

Q. How to resolve contradictions in reported biological activity data?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolic Stability : Test compounds in hepatocyte models to identify rapid degradation (e.g., CYP450-mediated oxidation of the diethylamino group) .

- Off-Target Effects : Profile against related enzymes (e.g., PDEs vs. kinases) using panels like Eurofins DiscoverX .

Q. What strategies improve its pharmacokinetic profile for in vivo studies?

- Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability .

- Formulation Optimization : Use nanocarriers (e.g., liposomes) to improve solubility and reduce clearance .

- Metabolic Blocking : Introduce fluorine atoms at vulnerable positions (e.g., para to diethylamino) to slow CYP450 metabolism .

Q. How can computational modeling predict its interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets (e.g., EGFR kinase) to assess residence time and conformational stability .

- QSAR Models : Correlate electronic parameters (e.g., HOMO/LUMO energies) with inhibitory activity using multivariate regression .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target proteins to predict resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.